molecular formula C41H67NO15 B608861 Turimycin EP(sub 3) CAS No. 35775-82-7

Turimycin EP(sub 3)

Cat. No.: B608861
CAS No.: 35775-82-7
M. Wt: 814.0 g/mol
InChI Key: OFBDKNBXULFDFN-FSNMLSSTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Isolation of Maridomycin

Maridomycin was first isolated in 1972 from Streptomyces hygroscopicus strain No. B-5050 during systematic screening for novel antimicrobial agents. The isolation protocol involved ethyl acetate extraction at pH 8, followed by partition chromatography using silica gel and Sorensen citrate buffer (pH 4.16). Researchers identified six components through thin-layer chromatography, designated maridomycins I–VI in order of decreasing polarity.

The crude maridomycin complex crystallized from benzene as colorless crystals, with component separation achieved via:

  • Partition chromatography (ethyl acetate/citrate buffer system)
  • Adsorption chromatography on silica gel columns
  • High-performance liquid chromatography (HPLC) using Corasil I columns

A critical breakthrough emerged from the linear relationship between acyl group alkyl chain length and HPLC retention times, enabling the discovery of previously unidentified components like the 3-propionyl-4''-n-butyryl analogue. Subsequent studies isolated maridomycin III as the predominant component (75% yield) using valine-resistant mutant strains of S. hygroscopicus.

Table 1: Maridomycin Components and Molecular Characteristics

Component Molecular Formula Molecular Weight (g/mol) Acyl Groups
Maridomycin I C₄₃H₇₁NO₁₆ 858.0 3-acetyl, 4''-isovaleryl
Maridomycin II C₄₂H₆₉NO₁₆ 844.0 3-acetyl, 4''-butyryl
Maridomycin III C₄₁H₆₇NO₁₆ 830.0 3-propionyl, 4''-propionyl
Maridomycin IV C₄₀H₆₅NO₁₆ 816.0 3-propionyl, 4''-acetyl
Maridomycin V C₄₀H₆₅NO₁₆ 816.0 3-acetyl, 4''-propionyl
Maridomycin VI C₃₉H₆₃NO₁₆ 801.9 3-acetyl, 4''-acetyl

Data compiled from PubChem entries

Classification within the Macrolide Antibiotic Family

Maridomycin belongs to the 16-membered macrolide subclass, characterized by:

  • Macrolactone ring : A 16-atom epoxy-lactone core with C12-C13 epoxy functionality
  • Sugar attachments :
    • Desosamine (3-dimethylamino-3,4,6-trideoxyhexose) at C5
    • Mycinose (6-deoxy-3-C-methylallose) at C21
  • Acyl modifications : Variable propionyl/butyryl groups at C3 and C4'' positions

This structural configuration places maridomycin in the leucomycin/tylosin subgroup, distinct from 14-membered macrolides (erythromycin) and 15-membered azalides (azithromycin). The 16-membered architecture enables deeper penetration into the ribosomal peptidyl transferase center compared to smaller macrolides, potentially overcoming certain resistance mechanisms.

Historical Development in Antibiotic Research

Maridomycin emerged during the "golden age" of macrolide discovery (1950–1980), bridging first-generation natural products (erythromycin) and semi-synthetic derivatives (clarithromycin). Key milestones include:

  • 1972 : Initial isolation and characterization of the maridomycin complex
  • 1973 : First chemical modifications (acylation, hydrolysis) to enhance stability
  • 1979 : Strain optimization yielding maridomycin III-dominant preparations
  • 1980s : Structural comparisons with mycinamicins and tylosin analogues
  • 2020s : Renewed interest in 16-membered macrolides for antimicrobial resistance mitigation

Despite comparable antibacterial spectra to erythromycin, maridomycin's clinical development stalled due to:

  • Complex six-component mixture complicating standardization
  • Superior pharmacokinetics of contemporary 14/15-membered macrolides
  • Emergence of ketolides targeting resistant strains

Recent crystallographic studies (2021) revealed maridomycin's binding mode to the 50S ribosomal subunit, showing interactions with:

  • Domain V rRNA (A2058, A2059 nucleotides)
  • Domain II (H69 helix) through mycinose residue
    This dual-binding mechanism suggests potential against macrolide-resistant pathogens bearing erm methyltransferase mutations.

Ongoing research explores maridomycin derivatives through:

  • Chemoenzymatic synthesis : Modifying acyltransferases for selective acylation
  • Semi-synthetic analogs : Epoxide ring-opening products with expanded spectra
  • Combination therapies : Synergy with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA)

Properties

CAS No.

35775-82-7

Molecular Formula

C41H67NO15

Molecular Weight

814.0 g/mol

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(1S,3R,7R,8S,9S,10R,12R,13R,14E,16S)-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-7-propanoyl-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate

InChI

InChI=1S/C41H67NO15/c1-11-27(44)26-19-32(47)51-22(4)18-30-29(54-30)14-13-28(45)21(3)17-25(15-16-43)37(38(26)50-10)57-40-35(48)34(42(8)9)36(23(5)53-40)56-33-20-41(7,49)39(24(6)52-33)55-31(46)12-2/h13-14,16,21-26,28-30,33-40,45,48-49H,11-12,15,17-20H2,1-10H3/b14-13+/t21-,22-,23-,24+,25+,26+,28+,29+,30+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1

InChI Key

OFBDKNBXULFDFN-FSNMLSSTSA-N

Isomeric SMILES

CCC(=O)[C@@H]1CC(=O)O[C@@H](C[C@H]2[C@@H](O2)/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C

Canonical SMILES

CCC(=O)C1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Maridomycin;  Turimycin EP(sub 3);  Maridomycin III; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Maridomycin is obtained through the fermentation of Streptomyces hygroscopicus. The fermentation broth is filtered, and the antibiotic complex is extracted using ethyl acetate at a pH of 8. The extract is then transferred to water at a pH of 3 and back to ethyl acetate at a pH of 8. This process is repeated to concentrate the crude material, which is then crystallized by partitioning between ethyl acetate and Sorensen citrate buffer at pH 4.16 .

Industrial Production Methods: The industrial production of maridomycin involves large-scale fermentation of Streptomyces hygroscopicus, followed by extraction and purification processes similar to those used in laboratory settings. The antibiotic is isolated using silica gel chromatography and other chromatographic techniques to separate its various components .

Chemical Reactions Analysis

Acylation Reactions

Maridomycin undergoes selective acylation at hydroxyl groups (positions 9, 2', and 13) and the epoxide group (position 12), enabling the synthesis of derivatives with modified biological activity.

Key findings :

  • 9-Monoacylation : Achieved using acid chlorides (e.g., acetyl, propionyl, butyryl) in pyridine at 0–5°C. Derivatives showed 2–3× higher blood concentrations in rats compared to the parent compound .

  • 2'-Monoacylation : Requires acid anhydrides (e.g., acetic anhydride) in acetone at 0–5°C. These derivatives retained antibacterial activity against Staphylococcus aureus and Bacillus subtilis .

  • 9,2'-Diacylation : Produced via sequential acylation, yielding compounds with improved therapeutic efficacy. For example, 9-propionyl-maridomycin demonstrated a 288 µg/mL blood concentration in rats (vs. 42 µg/mL for unmodified maridomycin) .

Reaction Conditions :

PositionReagentSolventTemperatureYield (%)
9-OHAcid chloridePyridine0–5°C70–85
2'-OHAcid anhydrideAcetone0–5°C60–75
9,2'-OHExcess acid anhydridePyridineRT50–65

Hydrogenation and Structural Modifications

Catalytic hydrogenation (Pd/C) reduces the 10,11-double bond and converts the 12,13-epoxide to a diol, forming tetrahydromaridomycin (TH-MDM) .

Key outcomes :

  • TH-MDM Derivatives : 9,13-Diacetyl-TH-MDM showed reduced acute toxicity (LD₅₀ > 5 g/kg in mice) while maintaining antibacterial potency .

  • Triacylation : 9,13,2'-Tripropionyl-TH-MDM exhibited a MIC of 30 µg/mL against S. aureus, comparable to unmodified maridomycin .

Colorimetric Analysis

The epoxy group of maridomycin reacts with picric acid in ethyl acetate, forming a chromophore with absorption maxima at 415 nm and 475–480 nm (after alkalization). This reaction enables rapid quantification with a linear range up to 1,000 µg/mL .

Analytical Parameters :

ParameterValue
λₘₐₓ (nm)415, 475–480
Linear range0–1,000 µg/mL
Detection limit5 µg/mL
InterferenceNone from 16-membered macrolides

Biological Impact of Derivatives

Antibacterial Activity :

DerivativeMIC (µg/mL) vs S. aureusBlood Level (µg/mL)Toxicity (LD₅₀, mice)
Maridomycin42421.25 g/kg
9-Propionyl-maridomycin30288>5 g/kg
9,2'-Diacetyl-maridomycin246230>5 g/kg

Key trends :

  • Longer acyl chains (e.g., butyryl) reduce antibacterial potency but improve pharmacokinetics .

  • 9-Acyl derivatives consistently outperform 2'-acyl analogs in therapeutic efficacy .

Reaction Mechanisms and Selectivity

Maridomycin’s reactivity is governed by steric and electronic factors:

  • 9-OH : Less hindered, favors acylation under mild conditions.

  • 2'-OH : Requires neutral media to avoid epoxide ring opening .

  • Epoxide : Susceptible to nucleophilic attack (e.g., hydrogenation, acid-catalyzed ring opening) .

Scientific Research Applications

Scientific Research Applications

Maridomycin has several applications across different fields:

1. Chemistry:

  • Model Compound: Used for studying macrolide antibiotics and their chemical properties.
  • Chemical Modifications: Acyl derivatives have been synthesized to enhance biological activity and alter pharmacokinetics .

2. Biology:

  • Antibacterial Studies: Investigated for its efficacy against various bacterial strains, including multidrug-resistant organisms .

3. Medicine:

  • Therapeutic Use: Explored as a potential treatment for bacterial infections resistant to conventional therapies. Clinical studies have demonstrated its effectiveness against Staphylococcus aureus and Streptococcus pneumoniae .
  • Combination Therapies: Research indicates that Maridomycin can enhance the effectiveness of other antibiotics when used in combination, potentially reducing resistance development.

4. Agriculture:

  • Biopesticide Potential: Due to its antimicrobial properties, Maridomycin may serve as a biopesticide against plant pathogens.

In Vivo Efficacy

A study evaluated the protective effects of 9-propionylmaridomycin in mice infected with Staphylococcus aureus. The results indicated that this derivative exhibited protective effects comparable to established macrolide antibiotics, demonstrating its potential as an effective therapeutic agent in vivo .

Chemical Modification Studies

Research on the acylation of Maridomycin has shown that derivatives like 9-propionylmaridomycin possess improved therapeutic effects alongside higher blood levels and lower toxicity compared to the parent compound. These findings underscore the importance of chemical modifications in enhancing the efficacy of antibiotic treatments .

Comparative Analysis with Other Macrolides

The following table summarizes key features of Maridomycin compared to other macrolide antibiotics:

CompoundStructure TypeSpectrum of ActivityUnique Features
Maridomycin16-membered lactoneGram-positive bacteriaEffective against resistant strains
Erythromycin14-membered lactoneBroad-spectrum activityFirst macrolide; widely used clinically
Azithromycin15-membered lactoneBroad-spectrum activityExtended half-life; effective against respiratory pathogens
Tylosin16-membered lactonePrimarily veterinary useEffective against mycoplasma infections

Mechanism of Action

Maridomycin exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets of maridomycin include the 50S subunit of the bacterial ribosome, which is essential for protein synthesis .

Comparison with Similar Compounds

Table 1: Maridomycin Components and Physicochemical Properties

Component Acyl Group at C3 Acyl Group at C4 TLC Rf Values (Solvent Systems)
Maridomycin I Propionyl Acetyl 0.63, 0.66 (Benzene:MeOH:H₂O)
Maridomycin II Propionyl Propionyl 0.42
Maridomycin III Butyryl Acetyl 0.37, 0.57, 0.61
Maridomycin IV Butyryl Propionyl 0.32, 0.53, 0.55
Maridomycin V Valeryl Acetyl 0.30, 0.50, 0.52
Maridomycin VI Valeryl Propionyl 0.43, 0.48, 0.43

Maridomycin shares structural homology with carbomycin, differing in the substitution of mycaminose with mycarcose in its sugar moiety . Unlike erythromycin (a 14-membered macrolide), maridomycin’s larger ring and acyl modifications enhance stability against enzymatic degradation .

Antimicrobial Activity

Table 2: Comparative Efficacy of Maridomycin Derivatives

Derivative In Vitro Activity (vs. Parent) Blood Concentration (Rat) Acute Toxicity (Mouse LD₅₀, mg/kg)
Maridomycin (Parent) Reference Low 400
9-Propionylmaridomycin Similar 2–3× Higher >800
9,2'-Diacylmaridomycin Reduced 1.5× Higher 600
9,13,2'-Triacyltetrahydromaridomycin Reduced 2× Higher 700
  • 9-Propionylmaridomycin demonstrates superior in vivo efficacy against S. aureus due to enhanced pharmacokinetics (higher blood concentration) and lower toxicity .
  • In contrast, erythromycin esters (e.g., erythromycin estolate) exhibit higher bioavailability but comparable or weaker activity against resistant strains .

Pharmacokinetics and Toxicity

  • Blood Concentration : Acylated derivatives (e.g., 9-propionylmaridomycin) achieve 2–3× higher serum levels in rats than the parent compound, attributed to improved solubility and metabolic stability .
  • Toxicity : Maridomycin derivatives show reduced acute toxicity (LD₅₀ >800 mg/kg for 9-propionylmaridomycin vs. 400 mg/kg for the parent) . This contrasts with tylosin , a veterinary macrolide, which has higher nephrotoxicity at similar doses .

Resistance and Stability

  • Maridomycin is less prone to resistance mechanisms (e.g., efflux pumps) compared to erythromycin , as demonstrated by its activity against Serratia marcescens, a Gram-negative bacterium typically resistant to macrolides .
  • Structural modifications (e.g., tetrahydromaridomycin) further reduce susceptibility to hydrolysis, enhancing stability in acidic environments .

Q & A

Q. What is the molecular structure of Maridomycin, and what methodologies are used to determine its configuration?

Maridomycin’s molecular structure is typically elucidated using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, researchers analyze proton and carbon spectra to identify functional groups and stereochemistry. X-ray crystallography requires high-purity crystalline samples to resolve atomic-level spatial arrangements. Data interpretation should adhere to standardized reporting guidelines for tables and figures, ensuring clarity in peak assignments or crystallographic parameters .

Q. How is Maridomycin synthesized in laboratory settings, and what quality control measures are applied?

Laboratory synthesis involves multi-step organic reactions, often starting with macrolide core modification. Key steps include glycosylation and hydroxylation, monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Quality control requires validating purity (>95%) using HPLC-MS and confirming bioactivity through minimum inhibitory concentration (MIC) assays against target pathogens. Methodological rigor in documenting reaction conditions and analytical data is critical for reproducibility .

Q. What in vitro assays are recommended to evaluate Maridomycin’s antibacterial activity?

Standard assays include broth microdilution (CLSI guidelines) to determine MIC values and time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Researchers must standardize bacterial inoculum size (e.g., 5 × 10⁵ CFU/mL) and include control strains (e.g., Staphylococcus aureus ATCC 29213) to ensure comparability. Data should be analyzed using non-linear regression models to calculate IC₅₀ values .

Advanced Research Questions

Q. How should researchers design experiments to assess Maridomycin’s efficacy against antibiotic-resistant bacterial strains?

A robust design involves:

  • Strain Selection: Include clinically isolated resistant strains (e.g., methicillin-resistant S. aureus [MRSA]) and reference controls.
  • Combination Studies: Test synergy with β-lactams or efflux pump inhibitors using checkerboard assays (FIC index ≤0.5 indicates synergy).
  • Resistance Induction: Serial passage experiments under sub-MIC conditions to evaluate resistance development. Data interpretation must account for confounding variables like pH or serum protein binding, as outlined in pharmacodynamic modeling frameworks .

Q. How can contradictions in pharmacokinetic (PK) data for Maridomycin be resolved?

Contradictions often arise from interspecies variability or methodological differences. Researchers should:

  • Standardize Protocols: Align with FDA/EMA guidelines for PK studies (e.g., dosing routes, sampling intervals).
  • Use Population PK Models: Incorporate covariates like body weight and renal function to explain variability.
  • Cross-Validate Assays: Compare LC-MS/MS results with microbiological assays to rule out analytical discrepancies. Critical appraisal of study limitations (e.g., small sample sizes) is essential, as per criteria for evaluating methodological flaws .

Q. What strategies are effective for analyzing Maridomycin’s mechanism of action when genomic data is inconclusive?

Integrate multi-omics approaches:

  • Transcriptomics: RNA sequencing to identify differentially expressed genes in treated vs. untreated bacteria.
  • Proteomics: SILAC labeling to quantify ribosomal protein binding changes.
  • Metabolomics: NMR-based flux analysis to track metabolic disruptions. Triangulate findings using knock-out mutants (e.g., ribosomal RNA methyltransferase deletions) to confirm target engagement. Contradictory results should be contextualized within pathway redundancy or off-target effects .

Q. How to address ethical and practical challenges in designing human trials for Maridomycin?

  • Participant Selection: Use stratified randomization based on infection type and comorbidities. Document exclusion criteria (e.g., renal impairment) to minimize bias .
  • Endpoint Justification: Primary endpoints (e.g., clinical cure rate) must align with regulatory standards.
  • Data Transparency: Pre-register trial protocols on ClinicalTrials.gov and adhere to CONSORT guidelines for reporting adverse events. Ethical review boards should evaluate risk-benefit ratios, particularly for vulnerable populations .

Methodological Guidance for Publishing Research

  • Data Presentation: Tables should include raw data (e.g., MIC ranges) and statistical summaries (mean ± SD). Avoid merging text and numbers in tables to prevent formatting errors during submission .
  • Contradiction Analysis: Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to critique research questions and identify gaps in existing studies .
  • Literature Review: Prioritize recent studies (last 10 years) but include seminal older papers to contextualize Maridomycin’s evolution. Use tools like PRISMA for systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Turimycin EP(sub 3)
Reactant of Route 2
Turimycin EP(sub 3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.